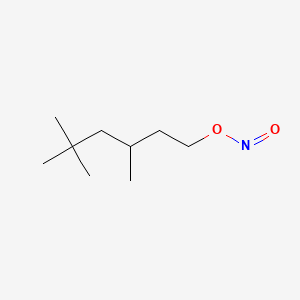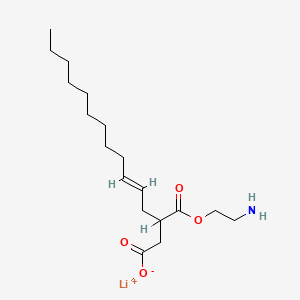
Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate is a chemical compound with the molecular formula C18H32LiNO4 and a molecular weight of 333.40 g/mol It is known for its unique structure, which includes a lithium ion, an aminoethyl group, and a dodecenylsuccinate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate typically involves the reaction of 2-aminoethanol with dodecenylsuccinic anhydride in the presence of a lithium base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Controlled temperatures ranging from 0°C to room temperature.
Catalysts: Lithium hydroxide or lithium carbonate as a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The process includes:
Reactant Purity: High-purity reactants to minimize impurities.
Reaction Monitoring: Continuous monitoring of reaction progress using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Purification: Post-reaction purification steps such as recrystallization or column chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The dodecenyl group can be reduced to form saturated derivatives.
Substitution: The lithium ion can be substituted with other cations in exchange reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like sodium chloride (NaCl) or potassium iodide (KI) in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of saturated aliphatic compounds.
Substitution: Formation of new ionic compounds with different cations.
科学的研究の応用
Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Lithium 1-(2-aminoethyl) 2-dodecenylsuccinate exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, including signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
Lithium 1-(2-aminoethyl) 2-dodecylsuccinate: Similar structure but with a saturated dodecyl group.
Lithium 1-(2-aminoethyl) 2-decenylsuccinate: Similar structure but with a shorter decenyl group.
特性
CAS番号 |
93964-35-3 |
|---|---|
分子式 |
C18H32LiNO4 |
分子量 |
333.4 g/mol |
IUPAC名 |
lithium;(E)-3-(2-aminoethoxycarbonyl)pentadec-5-enoate |
InChI |
InChI=1S/C18H33NO4.Li/c1-2-3-4-5-6-7-8-9-10-11-12-16(15-17(20)21)18(22)23-14-13-19;/h10-11,16H,2-9,12-15,19H2,1H3,(H,20,21);/q;+1/p-1/b11-10+; |
InChIキー |
FXXUTCWAEPIWDE-ASTDGNLGSA-M |
異性体SMILES |
[Li+].CCCCCCCCC/C=C/CC(CC(=O)[O-])C(=O)OCCN |
正規SMILES |
[Li+].CCCCCCCCCC=CCC(CC(=O)[O-])C(=O)OCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


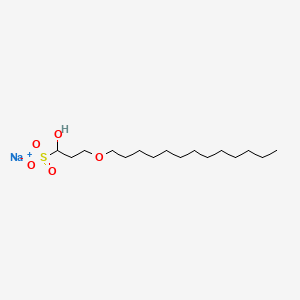


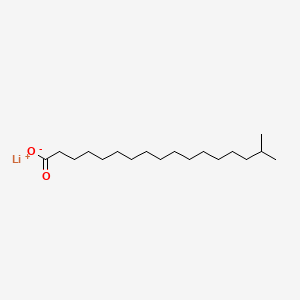
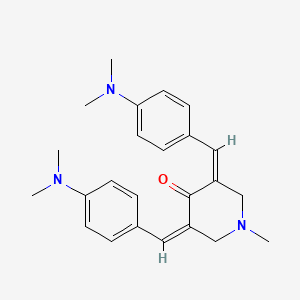
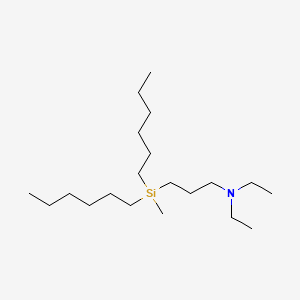
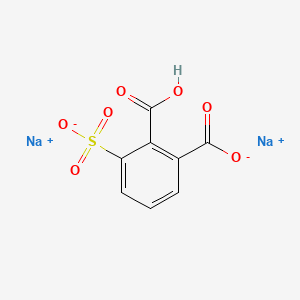
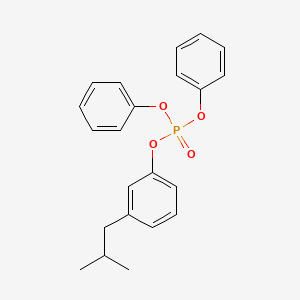
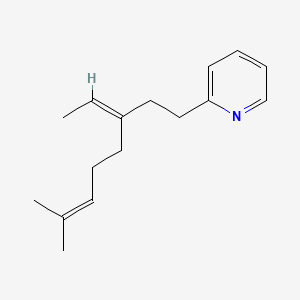
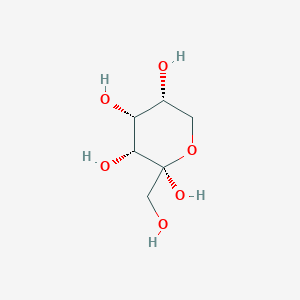
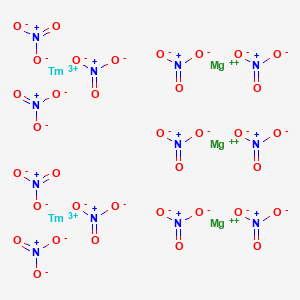
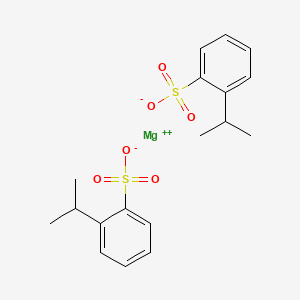
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)
